![molecular formula C22H21N5O3 B2890839 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-39-7](/img/structure/B2890839.png)

4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

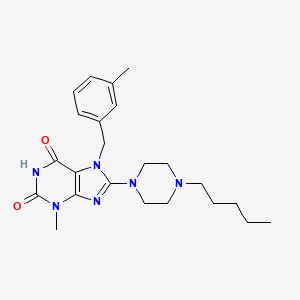

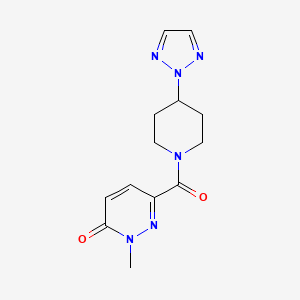

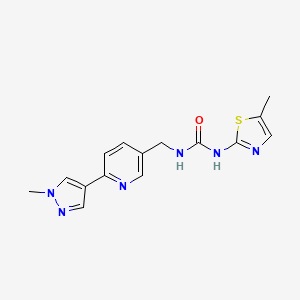

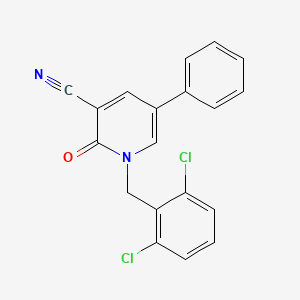

“4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . They have been assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The synthesis of these derivatives involves the fusion of a pyrazole and a pyridine ring . For example, a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and aniline in absolute ethanol was heated under reflux for 6 hours .Molecular Structure Analysis

The molecular structure of these compounds presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of a carbonyl group with a more electrophilic group .科学的研究の応用

Anticancer Applications

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) studies have been conducted to discuss the relationship between the compound structures and their cytotoxicity, indicating potential applications in cancer treatment (Rahmouni et al., 2016).

Anti-Inflammatory Applications

Some derivatives have shown COX-2 selective inhibition, which is significant for their anti-inflammatory potential. This suggests that these compounds could serve as a basis for developing new anti-inflammatory drugs, which are particularly useful for treating conditions like arthritis (Raffa et al., 2009).

Antimicrobial and Antiviral Activities

These compounds have also been explored for their antimicrobial potential against various bacteria and fungi, offering a new avenue for the development of antimicrobial agents. Additionally, some derivatives have shown remarkable activity against avian influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Pyrazolopyrimidinyl derivatives have been reported to enhance the reactivity of enzymes such as cellobiase, suggesting their potential application in biochemical research and enzyme technology (Abd & Awas, 2008).

作用機序

Target of Action

The compound, 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors . These compounds are known to mimic the adenine ring of ATP, allowing them to bind to kinase active sites .

Mode of Action

The compound interacts with its targets, primarily kinases, by mimicking the hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound’s interaction with kinases can affect various biochemical pathways. Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell cycle progression, differentiation, and apoptosis . Therefore, the inhibition of kinases can lead to the modulation of these pathways, potentially leading to anticancer effects .

Result of Action

The molecular and cellular effects of the compound’s action would primarily be the result of kinase inhibition. This could lead to the disruption of signal transduction and the regulation of cellular activities, potentially resulting in anticancer effects . .

将来の方向性

生化学分析

Biochemical Properties

The compound 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been found to interact with various enzymes and proteins. It is known to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound fitting into the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In terms of cellular effects, this compound has been observed to significantly inhibit the growth of various cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it fits into the active site of CDK2 through essential hydrogen bonding with Leu83, thereby inhibiting the enzyme’s activity .

特性

IUPAC Name |

4-butoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINEGFECSMGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2890758.png)

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)

![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)

![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)

![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)